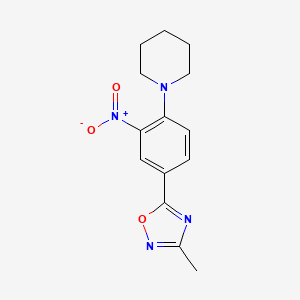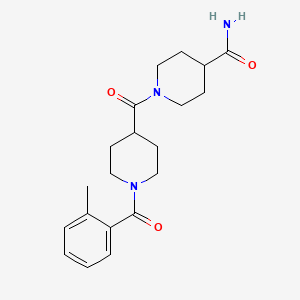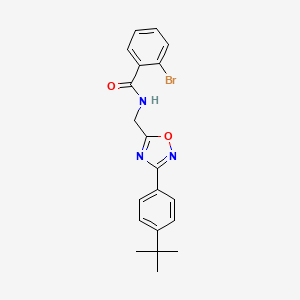
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. The compound was first synthesized in the early 2000s and has since been the focus of numerous scientific studies.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide involves the inhibition of Aurora kinases, particularly Aurora A and B. These enzymes play a critical role in mitosis, and their inhibition leads to defects in spindle assembly and chromosome segregation, ultimately resulting in cell cycle arrest and apoptosis. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has also been shown to inhibit the activity of other kinases, including VEGFR2 and FLT3, which are involved in angiogenesis and hematopoiesis, respectively.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit angiogenesis and hematopoiesis in animal models. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.
実験室実験の利点と制限
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide is its specificity for Aurora kinases, which makes it a valuable tool for studying the role of these enzymes in cell division and cancer. However, the compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide. One area of research is the development of more potent and selective inhibitors of Aurora kinases. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide. Finally, the combination of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide with other targeted therapies, such as immune checkpoint inhibitors, is an area of active investigation.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide involves several steps, including the condensation of 2-hydroxy-6-methylquinoline with o-tolylbutyric acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been extensively studied for its potential applications in cancer treatment. The compound has been shown to inhibit the activity of Aurora kinases, a family of enzymes that play a critical role in cell division. Aurora kinases are overexpressed in many types of cancer, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has also been shown to inhibit the growth of tumor xenografts in animal models.
特性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-7-21(25)24(20-9-6-5-8-16(20)3)14-18-13-17-12-15(2)10-11-19(17)23-22(18)26/h5-6,8-13H,4,7,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTPIAAWBNEPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B7714018.png)



![N-cyclohexyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714035.png)


![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)

![N-(3-chloro-4-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7714085.png)

